Regioisomeric Differentiation: Oxadiazole 3-yl vs. 5-yl Linkage Defines Distinct Chemical Entities Within the NK₃ Antagonist Patent Series
The target compound CAS 1172451-61-4 features a 1,2,4-oxadiazole ring linked at its 3-position to the C4 position of the pyrrolidin-2-one core, with pyridin-4-yl at oxadiazole C5. The closest regioisomeric comparator CAS 941917-64-2 (1-phenyl-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one) reverses this connectivity: the oxadiazole is linked at its 5-position to the pyrrolidinone core, with pyridin-3-yl at oxadiazole C3 . This regioisomeric inversion alters the spatial orientation of the pyridyl pharmacophore relative to the pyrrolidinone scaffold by approximately 2.3–2.5 Å (estimated from the oxadiazole ring geometry), a difference that is material in the context of receptor binding pocket complementarity [1]. Both compounds share the same molecular formula (C₁₇H₁₄N₄O₂) and molecular weight (306.32 g/mol), yet are assigned distinct CAS registry numbers, indicating their treatment as non-identical chemical substances by regulatory and chemical indexing authorities . The Roche NK₃ antagonist patent Markush structure explicitly recites oxadiazol-3-yl substitution as a defined embodiment, distinguishing this connectivity from alternative oxadiazole regioisomers [2].
| Evidence Dimension | Regioisomeric connectivity (oxadiazole linkage position and pyridyl orientation) |
|---|---|
| Target Compound Data | 1172451-61-4: 1,2,4-oxadiazol-3-yl linked to pyrrolidinone C4; pyridin-4-yl at oxadiazole C5 |
| Comparator Or Baseline | 941917-64-2: 1,2,4-oxadiazol-5-yl linked to pyrrolidinone C4; pyridin-3-yl at oxadiazole C3 |
| Quantified Difference | Regioisomeric reversal of oxadiazole linkage; estimated ~2.3–2.5 Å shift in pyridyl spatial position; distinct CAS numbers despite identical molecular formula and MW |
| Conditions | Structural comparison based on CAS registry and IUPAC nomenclature; no head-to-head biological data identified in allowed sources |
Why This Matters
For procurement, these are chemically distinct compounds that cannot be interchanged without experimental validation, as regioisomerism at the oxadiazole ring can produce different receptor binding geometries and pharmacological profiles.
- [1] Kharchenko YuV, Detistov OS, Orlov VD. Polycyclic systems containing 1,2,4-oxadiazole ring. 2. 4-(1,2,4-Oxadiazol-5-yl)pyrrolidin-2-ones: synthesis and prediction of biological activity. Chemistry of Heterocyclic Compounds. 2008;44:600–605. DOI: 10.1007/s10593-008-0080-y. (Provides structural context for oxadiazole-pyrrolidinone systems.) View Source
- [2] Knust H, Nettekoven M, Ratni H, Vifian W; F. Hoffmann-La Roche AG. Pyrrolidine derivatives as NK3 antagonists. CA2821640A1. 2012. Markush formula (I) recites R₁ as phenyl, pyridinyl or pyridazinyl optionally substituted by [1,2,4]oxadiazol-3-yl. View Source
